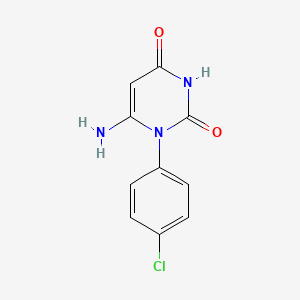

6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound that belongs to the class of pyrimidine derivatives . It has been synthesized due to the biological activity and medicinal applications of heterocyclic compounds, particularly pyrimidine derivatives .

Molecular Structure Analysis

The molecule was found to be relatively stable and has a high electrophilic nature . The contour maps of HOMO-LUMO and molecular electrostatic potential were analyzed to illustrate the charge density distributions that could be associated with the biological activity . Natural bond orbital (NBO) analysis revealed details about the interaction between donor and acceptor within the bond .科学的研究の応用

Synthesis of Novel Compounds

- Pyrano[2,3-d]pyrimidine Derivatives: The compound has been involved in the synthesis of new pyrano[2,3-d]pyrimidine derivatives, which exhibit antimicrobial activity. These compounds are synthesized through reactions with a variety of reagents, demonstrating the versatility of 6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione as a precursor in the creation of potentially beneficial pharmacological agents (El-Agrody et al., 2001).

Antimicrobial Activity

- Pyrido[1,2-a]pyrimidine Derivatives: Derivatives containing Schiff bases of certain amino acids synthesized from this compound have shown variable antibacterial activities, indicating its utility in developing new antibacterial and antitumor agents. This approach underscores the potential of this compound derivatives in pharmacological research and drug design (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).

Chemical Synthesis Techniques

- Microwave-Assisted Synthesis: The compound is also used in microwave-assisted synthesis techniques, facilitating the efficient and rapid production of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives. This method offers a novel and efficient route for synthesizing these derivatives, highlighting the compound's role in improving chemical synthesis methodologies (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).

Pharmacological Potential

- Urease Inhibition: Some derivatives have been evaluated for their urease inhibition activity, showcasing the potential of this compound in the development of compounds with specific biological activities. This research contributes to understanding the compound's utility in targeting enzymes like urease, which is significant for certain medical conditions (Rauf et al., 2010).

Advanced Material Science

- Supramolecular Assemblies: The dihydropyrimidine-2,4-(1H,3H)-dione functionality, related to the core structure of this compound, has been identified as a suitable module for novel crown-containing hydrogen-bonded supramolecular assemblies. This application in materials science demonstrates the broader implications of research on this compound beyond pharmacology, into the design and development of advanced materials (Fonari et al., 2004).

作用機序

The antimicrobial activity of the molecule was investigated using molecular docking . The molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins . The high affinity of the antibacterial protein was proved by its low binding energy (-7.97 kcal/mol) and a low inhibition constant value (1.43 µM) .

将来の方向性

特性

IUPAC Name |

6-amino-1-(4-chlorophenyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-6-1-3-7(4-2-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUADWYZGUGMKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC(=O)NC2=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26731624 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659524.png)

![1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2659528.png)

![rac-(1R,5R,6S)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2659530.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2659535.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2659536.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-1,4'-bipiperidine](/img/structure/B2659540.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-cyanobenzamide](/img/structure/B2659541.png)

![4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2659547.png)